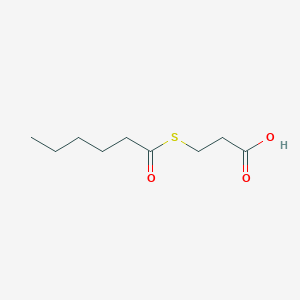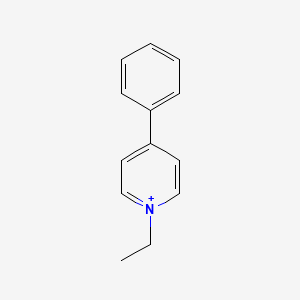
1-Ethyl-4-phenylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-phenylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C13H14N It is known for its structural similarity to the neurotoxin MPTP, which is associated with Parkinsonism
準備方法
1-Ethyl-4-phenylpyridin-1-ium can be synthesized through the reaction of 4-phenylpyridine with ethyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions. The product, this compound iodide, can be isolated and purified through recrystallization .
化学反応の分析
1-Ethyl-4-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Ethyl-4-phenylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pyridinium salts.
Biology: Due to its structural similarity to MPTP, it is used in research related to neurotoxicity and Parkinson’s disease.
Medicine: It serves as a reference compound in the development of drugs targeting neurodegenerative diseases.
Industry: The compound’s unique properties make it useful in the synthesis of other chemical intermediates and as a catalyst in certain reactions
作用機序
The mechanism of action of 1-ethyl-4-phenylpyridin-1-ium involves its interaction with biological molecules, particularly in the nervous system. It is believed to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage. This mechanism is similar to that of MPTP, which is known to induce Parkinsonism .
類似化合物との比較
1-Ethyl-4-phenylpyridin-1-ium can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium (MPP+): Known for its neurotoxic effects and association with Parkinson’s disease.
1-Benzyl-4-phenylpyridinium: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific ethyl group, which influences its reactivity and interaction with biological systems .
特性
CAS番号 |
106777-10-0 |
|---|---|
分子式 |
C13H14N+ |
分子量 |
184.26 g/mol |
IUPAC名 |
1-ethyl-4-phenylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3/q+1 |
InChIキー |
RKXWFNKMYXFZTK-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


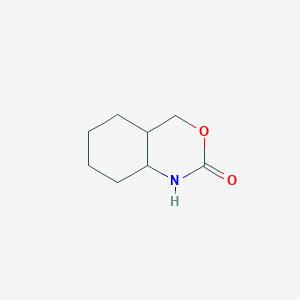
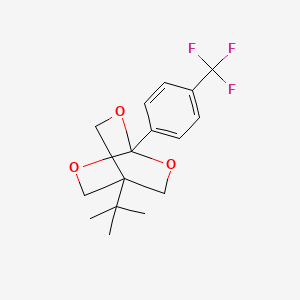
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
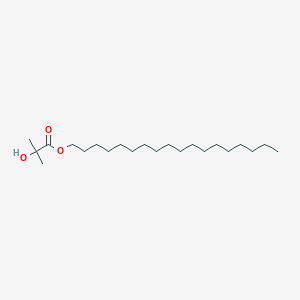
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
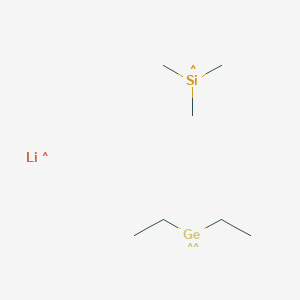
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
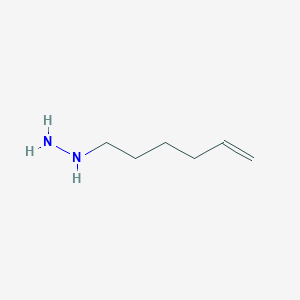
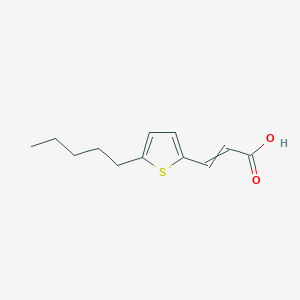
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
